molecular formula C8H10F2O3 B1457050 Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate CAS No. 1191096-28-2

Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Cat. No. B1457050
M. Wt: 192.16 g/mol
InChI Key: DKSDUHFMMFAWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, the synthesis of “3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile” involves the reaction of “methyl 3,3-difluorocyclobutane-1-carboxylate” with sodium hydride and acetonitrile .

Scientific Research Applications

Synthesis Applications

  • Spiro- and Dispirotetrahydropyrane-Diones Synthesis : The compound is utilized in the synthesis of spiro- and dispirotetrahydropyrane-diones involving a cyclobutane fragment, highlighting its role in generating complex heterocyclic structures (Kirillov & Melekhin, 2009).
  • Heterocycle Synthesis with Cyclopropyl Substituent : Its analogs are used in synthesizing heterocycles with a cyclopropyl substituent, demonstrating the versatility of cyclopropyl- and cyclobutyl-based compounds in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).

Material Science Applications

  • High-Performance Polymers : Research includes the synthesis of polyester-type phthalonitrile cyano resin with a branched structure for high-temperature resistant and thermal protection materials, indicating the potential of such compounds in developing advanced polymers (Wang et al., 2020).

Analytical Chemistry Applications

  • Enantioselective Analysis : The compound is investigated for its enantioselective degradation and its potential impact on ecotoxicity, demonstrating the importance of chirality in environmental studies of organic compounds (Cai, Liu, & Sheng, 2008).

properties

IUPAC Name

methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O3/c1-13-7(12)2-6(11)5-3-8(9,10)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSDUHFMMFAWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

CAS RN

1191096-28-2
Record name methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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